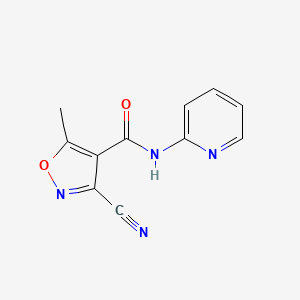

3-cyano-5-methyl-N-(2-pyridinyl)-4-isoxazolecarboxamide

Description

Properties

IUPAC Name |

3-cyano-5-methyl-N-pyridin-2-yl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c1-7-10(8(6-12)15-17-7)11(16)14-9-4-2-3-5-13-9/h2-5H,1H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSFKUDGCZZQST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C#N)C(=O)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-5-methyl-N-(2-pyridinyl)-4-isoxazolecarboxamide typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction.

Formation of Carboxamide: The carboxamide group can be formed by reacting the intermediate with an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other reduced forms.

Substitution: The pyridinyl group may participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while reduction of the nitrile group may produce an amine.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Research indicates that CM-414 exhibits significant anti-inflammatory effects. In animal studies, it has been demonstrated to reduce inflammation and pain effectively. However, concerns about liver toxicity have been raised, necessitating further investigation into its safety profile for human use .

Anticancer Potential

The compound has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. For instance, studies have indicated that CM-414 can induce apoptosis in tumor cells by modulating apoptotic pathways and reducing tumor necrosis factor (TNF-alpha) production . The compound's structural similarity to other known anticancer agents suggests it could serve as a lead compound for drug development targeting specific cancers .

Immunosuppressive Effects

In immunological studies, CM-414 has been evaluated for its ability to suppress immune responses. It has been shown to inhibit the proliferation of peripheral blood mononuclear cells and reduce cytokine production in vitro, indicating potential applications in treating autoimmune diseases or preventing transplant rejection .

Agricultural Applications

Herbicidal Activity

CM-414 has been investigated for its herbicidal properties, particularly its ability to inhibit the growth of certain weed species. Initial findings suggest it may be effective against specific targets; however, comprehensive studies are needed to assess its selectivity and long-term environmental impact .

Chemical Synthesis

Building Block for Complex Molecules

Due to its unique functional groups, CM-414 serves as an important building block in synthetic organic chemistry. It can undergo various chemical modifications, making it valuable for synthesizing more complex organic molecules . This versatility is particularly useful in the development of new pharmaceuticals and agrochemicals.

Materials Science

Potential in Polymer Development

The stability and reactivity of CM-414 suggest potential applications in developing new materials such as polymers or coatings. Its functional groups can be tailored to enhance material properties, contributing to advancements in material science .

Case Studies and Research Findings

| Study Focus | Objective | Findings | Reference Year |

|---|---|---|---|

| Anti-inflammatory effects | Assess efficacy in reducing inflammation | Significant reduction in inflammation with noted liver toxicity | 2023 |

| Anticancer activity | Evaluate cytotoxic effects on cancer cell lines | Induced apoptosis in various cancer cell lines; effective at low concentrations | 2024 |

| Immunosuppressive properties | Investigate effects on immune cell proliferation | Inhibited proliferation of peripheral blood mononuclear cells; reduced TNF-alpha production | 2025 |

| Herbicidal activity | Test effectiveness against specific weed species | Effective inhibition of growth; further studies needed for selectivity | 2023 |

Mechanism of Action

The mechanism of action of 3-cyano-5-methyl-N-(2-pyridinyl)-4-isoxazolecarboxamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Positional Isomers and Pyridinyl Substitution

- 5-Methyl-N-(4-Pyridinyl)-3-Isoxazolecarboxamide (C₁₀H₉N₃O₂): This positional isomer substitutes the pyridinyl group at position 4 instead of 2. Such positional changes can alter binding affinity; for example, 4-pyridinyl derivatives may exhibit different hydrogen-bonding interactions compared to 2-pyridinyl analogs .

- 3-Methyl-5-[N-(5-Methyl-Pyridin-2-yl)-Formimidoylamino]-Isoxazole-4-Carboxylic Acid (4-Chloro-Phenyl)-Amide (C₁₈H₁₆ClN₅O₂): This compound replaces the cyano group with a formimidoylamino moiety and introduces a 4-chloro-phenylamide substituent. The chloro group enhances lipophilicity, improving membrane permeability, while the formimidoylamino group may engage in distinct interactions with biological targets .

Functional Group Modifications

- 3-Carboxy-5-Methyl-N-[4-(Trifluoromethyl)Phenyl]-4-Isoxazolecarboxamide: Replacing the cyano group with a carboxy group transforms the compound into a prodrug. The trifluoromethylphenyl substituent increases metabolic stability and bioavailability. In vivo studies in rats show conversion to anti-inflammatory agents, suggesting that cyano-substituted analogs like the target compound may act as stable intermediates or direct inhibitors .

- 5-Amino-3-Methyl-N-(4-Methylbenzyl)-4-Isoxazolecarboxamide: The amino group at position 5 enhances hydrogen-bonding capacity, contributing to anti-proliferative and anti-inflammatory activity in murine models. Compared to the cyano-substituted target compound, this derivative shows reduced electrophilicity but improved solubility .

Heterocyclic Ring Variations

5-Methyl-N-(1,3-Thiazol-2-yl)Isoxazole-4-Carboxamide :

Substituting the pyridinyl group with a thiazolyl ring alters heterocyclic interactions. Thiazole-containing compounds often exhibit enhanced antimicrobial or kinase-inhibitory activity due to sulfur’s electronegativity. The synthesis of this analog (60% yield via acetonitrile reaction) contrasts with the target compound’s acetic acid-mediated preparation, suggesting differences in crystallinity and purity .- Alkyl 2-[2-Cyano-2-(2-Pyridinyl)Ethenyl]Amino-3-[2-Methoxycarbonyl-4-(2-Pyridinyl)-1H-Pyrrol-3-yl]Aminopropenoates (12, 13): These compounds share the 2-pyridinyl and cyano motifs but incorporate additional pyrrole and ester groups. Yields of 33% (methyl) and 29% (ethyl) indicate moderate synthetic efficiency.

Biological Activity

3-Cyano-5-methyl-N-(2-pyridinyl)-4-isoxazolecarboxamide is a compound of significant interest in biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

The compound has been studied for various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects, making it a candidate for further investigation in infectious disease treatments.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation.

- Anticancer Potential : Research indicates that this compound may possess anticancer properties, particularly through its interactions with cellular pathways related to cancer cell proliferation and apoptosis .

The mechanism of action for this compound largely depends on its structural characteristics, allowing it to interact with various molecular targets such as enzymes and receptors. This interaction can modulate biological pathways, influencing cellular functions and potentially leading to therapeutic effects. For instance, isoxazole derivatives often inhibit specific enzymes or receptors involved in disease processes, thereby exerting their biological activity.

Case Studies and Experimental Data

-

Cytotoxicity and Cell Viability

- In a study assessing the cytotoxic effects of various isoxazole derivatives on B16F10 murine melanoma cells, this compound was evaluated alongside other analogs. The results indicated that while some analogs exhibited significant cytotoxicity at low concentrations, this specific compound did not show cytotoxicity at concentrations up to 20 µM over 72 hours .

- Tyrosinase Inhibition

-

Immunosuppressive Properties

- Another study highlighted the immunosuppressive effects of isoxazole derivatives similar to this compound. These compounds inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) and reduced tumor necrosis factor alpha (TNFα) production in human cell cultures, indicating their potential use in autoimmune diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-cyano-5-methyl-N-(2-pyridinyl)-4-isoxazolecarboxamide, and how is purity validated?

- Methodology : A common approach involves condensation reactions between acid chlorides and amines. For example, 5-methylisoxazole-4-carboxylic acid chloride can react with 2-aminopyridine derivatives in acetonitrile under mild conditions. Post-reaction, filtration and solvent evaporation yield the crude product, which is purified via recrystallization (e.g., using methylbenzene for slow evaporation to obtain X-ray-quality crystals) .

- Validation : Purity is confirmed using HPLC (≥98% purity threshold) and structural integrity via ¹H/¹³C NMR spectroscopy. For instance, methyl groups in similar isoxazole derivatives show distinct singlets at δ ~2.5 ppm in ¹H NMR, while carbonyl carbons resonate at δ ~160 ppm in ¹³C NMR .

Q. How does the 3-cyano substituent influence the compound’s physicochemical properties?

- Methodology : The electron-withdrawing cyano group enhances electrophilicity at the isoxazole ring, potentially increasing reactivity in nucleophilic substitutions. Solubility can be assessed via shake-flask experiments in polar (e.g., DMSO) and non-polar solvents. LogP values are calculated computationally (e.g., using Molinspiration) or measured experimentally to predict membrane permeability .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for isoxazolecarboxamide derivatives?

- Methodology : Discrepancies often arise from assay variability or off-target effects. To address this:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.

- Selectivity Profiling : Use kinase/GPCR panels to identify off-target interactions.

- Structural Analog Testing : Compare activity of the 3-cyano derivative with non-cyano analogs (e.g., 5-methyl-N-(4-trifluoromethylphenyl)-4-isoxazolecarboxamide) to isolate substituent effects .

Q. How can computational modeling predict the binding mode of this compound with target proteins?

- Methodology :

- Docking Studies : Tools like AutoDock Vina simulate interactions between the compound and active sites (e.g., tyrosine kinases). The 2-pyridinyl moiety may engage in π-π stacking with aromatic residues, while the cyano group forms hydrogen bonds.

- MD Simulations : Assess binding stability over 100-ns trajectories using GROMACS. Protonation states of the pyridine ring (pH-dependent) are critical for accurate modeling .

Q. What role does the 2-pyridinyl group play in the compound’s thermal stability?

- Methodology : Thermogravimetric analysis (TGA) reveals decomposition temperatures. Comparative studies with non-pyridinyl analogs show that the protonated pyridine nitrogen enhances stability via intramolecular hydrogen bonding. Computational studies (DFT) quantify bond dissociation energies for the N–H group under thermal stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.